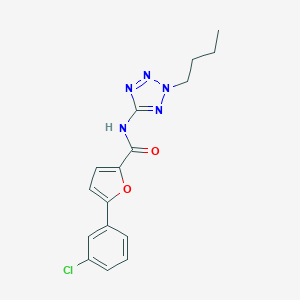![molecular formula C22H23BrN2O3S B283305 4-(2-{[2-(Benzyloxy)-5-bromobenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283305.png)
4-(2-{[2-(Benzyloxy)-5-bromobenzyl]amino}ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{[2-(Benzyloxy)-5-bromobenzyl]amino}ethyl)benzenesulfonamide is a synthetic compound that belongs to the class of sulfonamide-containing compounds. It is commonly referred to as BBAE and has been used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
BBAE exerts its inhibitory effect on PKC by binding to the enzyme's catalytic domain and preventing its activation. This results in the inhibition of downstream signaling pathways that are regulated by PKC, leading to various cellular effects.
Biochemical and Physiological Effects:
BBAE has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer treatment. BBAE has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using BBAE in lab experiments is its high potency and specificity towards PKC. This allows for the selective inhibition of PKC signaling pathways without affecting other cellular processes. However, one of the limitations of using BBAE is its potential toxicity towards non-cancerous cells, which may limit its therapeutic potential.
Future Directions
There are several future directions for the research on BBAE. One of the areas of interest is the development of BBAE derivatives with improved potency and selectivity towards PKC. Another area of interest is the investigation of the potential of BBAE as a therapeutic agent for cancer treatment. Additionally, the role of PKC in various cellular processes and diseases is still not fully understood, and further research using BBAE as a tool can provide insights into these areas.
Conclusion:
In conclusion, 4-(2-{[2-(Benzyloxy)-5-bromobenzyl]amino}ethyl)benzenesulfonamide is a synthetic compound that has been used in various scientific research applications. It inhibits PKC and has been shown to have potential as a therapeutic agent for cancer treatment and as an anti-inflammatory agent. While there are limitations to its use in lab experiments, further research on BBAE can provide insights into the role of PKC in various cellular processes and diseases.
Synthesis Methods
The synthesis of BBAE involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction between 2-bromo-5-(benzyloxy)benzaldehyde and 2-(2-aminoethyl)benzenesulfonamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-bromo-5-(benzyloxy)benzylamine to form BBAE.
Scientific Research Applications
BBAE has been used in various scientific research applications due to its unique chemical properties. It has been found to be a potent inhibitor of protein kinase C (PKC) and has been used in studies related to PKC signaling pathways. BBAE has also been used as a tool to investigate the role of PKC in various cellular processes such as cell proliferation, differentiation, and apoptosis.
properties
Molecular Formula |
C22H23BrN2O3S |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
4-[2-[(5-bromo-2-phenylmethoxyphenyl)methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C22H23BrN2O3S/c23-20-8-11-22(28-16-18-4-2-1-3-5-18)19(14-20)15-25-13-12-17-6-9-21(10-7-17)29(24,26)27/h1-11,14,25H,12-13,15-16H2,(H2,24,26,27) |
InChI Key |
WJQFDPLKOXZMOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CNCCC3=CC=C(C=C3)S(=O)(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CNCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline](/img/structure/B283222.png)
![N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B283223.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283225.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B283226.png)
![2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol](/img/structure/B283230.png)
![3,4-dichloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B283232.png)
![5-bromo-N-[2-(4-mesylpiperazino)phenyl]-2-furamide](/img/structure/B283234.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283236.png)
![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(diethylamino)ethyl]amine](/img/structure/B283237.png)
![2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283239.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283241.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B283242.png)

![4-{[2-(Benzyloxy)-5-chlorobenzyl]amino}benzenesulfonamide](/img/structure/B283250.png)